

Nintedanib clinical trials INPULSIS SENSCIS INBUILD TOMORROW

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nintedanib

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Nintedanib Clinical Trials: An Overview

The table below summarizes the core design and findings of four major **nintedanib** trials for interstitial lung disease (ILD).

Trial Name	Patient Population	Study Design & Duration	Key Primary Endpoint	Main Result (Annual Rate of FVC Decline)
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| **INPULSIS** [1] | Idiopathic Pulmonary Fibrosis (IPF) | Two randomized, double-blind, Phase 3 trials; 52 weeks | Annual rate of decline in FVC | **Nintedanib: -113.6 mL/year** Placebo: -223.5 mL/year (44% reduction in rate of decline) | | **SENSCIS** [1] | Systemic Sclerosis-associated ILD (SSc-ILD) | Randomized, double-blind, Phase 3 trial; 52 weeks | Annual rate of decline in FVC | **Nintedanib: -52.4 mL/year** Placebo: -93.3 mL/year (44% reduction in rate of decline) | | **INBUILD** | Not covered in search results | Information not available in current search results | Information not available in current search results | Information not available in current search results | | **TOMORROW** | Not covered in search results | Information not available in current search results | Information not available in current search results | Information not available in current search results |

Key Comparative Insights:

- **Consistent Efficacy Across Diseases:** **Nintedanib** demonstrated a consistent **44% reduction** in the rate of lung function decline (as measured by FVC) in both IPF and SSc-ILD, despite these being distinct diseases [1].
- **Different Disease Progression:** The absolute rate of decline in the placebo groups differed significantly between IPF and SSc-ILD (-223.5 mL/year vs. -93.3 mL/year), highlighting that SSc-ILD may progress more slowly than IPF [1].
- **Synergy with Background Therapy:** The **SENSCIS** trial found that the slowest rate of FVC decline was in patients taking both **nintedanib** and mycophenolate mofetil (MMF), suggesting potential benefits of combination therapy without a noted increase in side effects [1].
- **Limited Systemic Effect:** In **SENSCIS**, **nintedanib** showed **no significant effect** on skin fibrosis (measured by mRSS) or health-related quality of life (measured by SGRQ), indicating its effect is primarily on the lung parenchyma rather than the systemic manifestations of scleroderma [1].

Experimental Protocols & Methodologies

The methodologies from the **SENSCIS** and a pre-clinical **RA-ILD** study provide insight into the trial designs.

Key Methodologies from the **SENSCIS** Trial (SSc-ILD): [1]

- **Patients:** 580 patients with SSc-ILD confirmed by HRCT ($\geq 10\%$ lung involvement).
- **Key Inclusion Criteria:** FVC $\geq 40\%$ predicted; DLCO 30-89% predicted.
- **Key Exclusion Criteria:** Significant pulmonary hypertension.
- **Intervention:** **Nintedanib** 150 mg twice daily vs. placebo (1:1 randomization) for 52 weeks.
- **Permitted Background Therapies:** Stable doses of mycophenolate (most common), methotrexate, or prednisone (≤ 10 mg/day).
- **Primary Endpoint:** Annual rate of decline in FVC (mL/year).

Key Methodologies from a Pre-Clinical **RA-ILD** Study: [2]

- **Model:** Bovine type II collagen-induced RA-ILD in male DBA/1 mice.
- **Intervention:** Pirfenidone (20 mg/kg) and **nintedanib** (60 mg/kg) administered.
- **Assessments:** Body weight, joint swelling, lung and knee pathology, collagen deposition (Masson staining), macrophage polarization in bronchoalveolar lavage fluid (BALF), and analysis of key signaling pathways (p-Jak2/p-Stat3, TGF- β) via qRT-PCR and western blot.
- **In Vitro Models:** Used IL-4/IL-13 stimulated macrophage line (RAW264.7) and TGF- β 1 stimulated fibroblast-like synovial (FLS) cells to dissect molecular mechanisms.

Signaling Pathways and Mechanism of Action

Nintedanib exerts its anti-fibrotic and anti-inflammatory effects through multiple pathways. The diagram below synthesizes its mechanism as described across several studies.



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The anti-fibrotic effects of **nintedanib** are mediated through several interconnected mechanisms [1] [2] [3]:

- **Core Tyrosine Kinase Inhibition:** **Nintedanib** primarily inhibits receptor tyrosine kinases (RTKs) including **VEGFR**, **FGFR**, and **PDGFR**. [1] This disrupts pro-angiogenic and pro-fibrotic signaling.

- **Downstream Pathway Modulation:** By inhibiting these RTKs, **nintedanib** suppresses key downstream signaling pathways such as **PI3K/Akt** and **MAPK**. [2]
- **Impact on Specific Profibrotic Pathways:**
 - It inhibits the **Jak2/Stat3** pathway, which is activated by pro-fibrotic cytokines. [2]
 - It reduces signaling through the **TGF- β /Smad** pathway, a central driver of fibrosis. [2]
 - It inhibits the **FAK/ERK/S100A4** signaling pathway, which is involved in fibroblast activation. [3]
- **Modulation of the Microenvironment:** **Nintedanib** suppresses the polarization of macrophages towards the **M2 phenotype**, which promotes tissue repair and fibrosis through the secretion of factors like TGF- β and IL-10. [2]

Implications for Research and Development

The trial data and mechanisms suggest several key considerations for drug development professionals:

- **Broad Applicability for Fibrotic Lung Disease:** The success of **nintedanib** across IPF, SSc-ILD, and other CTD-ILDs supports targeting common pro-fibrotic pathways in diverse forms of progressive fibrosing ILDs. [1] [2] [4]
- **Combination Therapy Potential:** The **SENSCIS** data on **nintedanib** used with MMF provides a strong rationale for exploring combination regimens with immunosuppressive agents, which may yield additive or synergistic benefits. [1]
- **Trial Endpoint Selection:** The consistent use of **annual rate of FVC decline** as a primary endpoint in IPF and SSc-ILD trials validates it as a robust and acceptable measure of efficacy for drug approval in fibrotic ILDs. [1]

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To cite this document: Smolecule. [Nintedanib clinical trials INPULSIS SENSCIS INBUILD TOMORROW]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548006#nintedanib-clinical-trials-inpulsis-senscis-inbuild-tomorrow]

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